molecular formula C9H10IN3O4 B1427757 Ethyl 2-((3-iodo-5-nitropyridin-4-YL)amino)acetate CAS No. 1305324-91-7

Ethyl 2-((3-iodo-5-nitropyridin-4-YL)amino)acetate

Cat. No.: B1427757
CAS No.: 1305324-91-7
M. Wt: 351.1 g/mol
InChI Key: UOAFTSDJJUMCJS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 2-((3-iodo-5-nitropyridin-4-yl)amino)acetate involves several steps. The starting material is typically a pyridine derivative, which undergoes iodination and nitration to introduce the iodo and nitro groups at the desired positions on the pyridine ring. The amino group is then introduced through a substitution reaction, followed by esterification to form the ethyl ester .

Chemical Reactions Analysis

Ethyl 2-((3-iodo-5-nitropyridin-4-yl)amino)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium azide for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-((3-iodo-5-nitropyridin-4-yl)amino)acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-((3-iodo-5-nitropyridin-4-yl)amino)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The iodo group can participate in halogen bonding, influencing the compound’s binding affinity to its targets . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-((3-iodo-5-nitropyridin-4-yl)amino)acetate can be compared with other halogenated heterocycles, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl 2-[(3-iodo-5-nitropyridin-4-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10IN3O4/c1-2-17-8(14)5-12-9-6(10)3-11-4-7(9)13(15)16/h3-4H,2,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAFTSDJJUMCJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=NC=C1[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10IN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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